![molecular formula C20H28N2O5 B12898004 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine CAS No. 90104-15-7](/img/structure/B12898004.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is notable for its complex structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and a dimethylpentanoic acid moiety. The presence of multiple chiral centers makes it an intriguing subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling with Dimethylpentanoic Acid: The final step involves coupling the pyrrolidine derivative with dimethylpentanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proline Derivatives: Compounds like (S)-proline and its derivatives share structural similarities with (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid.
Pyrrolidine-Based Compounds: Other pyrrolidine-based compounds, such as pyrrolidine-2-carboxylic acid, exhibit similar chemical properties.
Uniqueness
The uniqueness of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid lies in its specific combination of functional groups and chiral centers, which confer distinct stereochemical and reactivity profiles. This makes it a valuable compound for specialized applications in asymmetric synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
90104-15-7 |
|---|---|
Molekularformel |
C20H28N2O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2S)-2,4-dimethyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14(2)12-20(3,18(24)25)21-17(23)16-10-7-11-22(16)19(26)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,21,23)(H,24,25)/t16-,20-/m0/s1 |
InChI-Schlüssel |
JXERXZKVUGIFRH-JXFKEZNVSA-N |
Isomerische SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


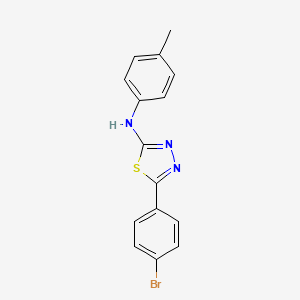
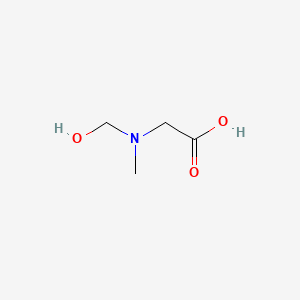

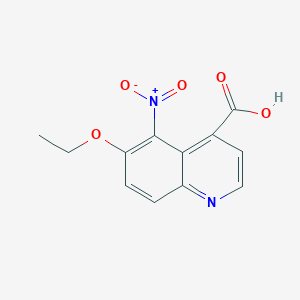
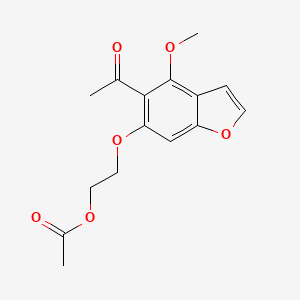
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
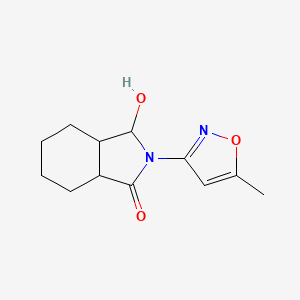
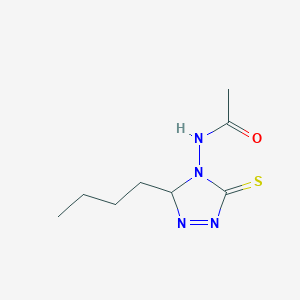
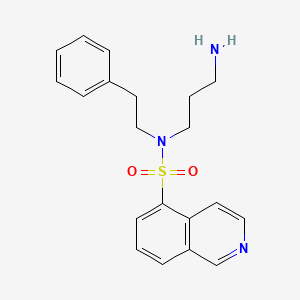
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
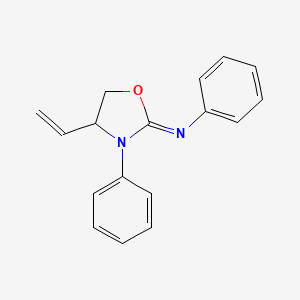
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
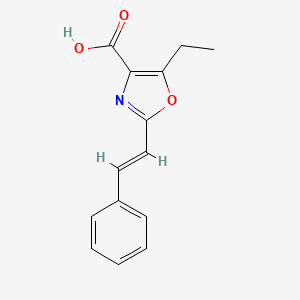
![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
